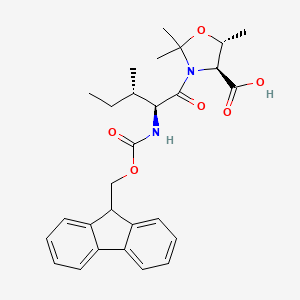

Fmoc-Ile-Thr(Psime,Mepro)-OH

説明

Principles of Fmoc/tBu Chemistry in Peptide Synthesis

The most widely used strategy in modern SPPS is the Fmoc/tBu approach. du.ac.innih.gov This method relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids. du.ac.iniris-biotech.de Side-chain reactive groups are protected by acid-labile groups, such as the tert-butyl (tBu) group. iris-biotech.debeilstein-journals.org

The success of the Fmoc/tBu method hinges on the principle of orthogonality. nih.gov Orthogonal protecting groups are sets of protectors that can be removed under distinct chemical conditions without affecting the others. iris-biotech.denih.govbiosynth.com In this strategy, the Fmoc group is selectively cleaved using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), while the tBu and other acid-labile side-chain protecting groups remain intact. iris-biotech.degenscript.com These permanent side-chain protectors are only removed at the final step of the synthesis, concurrently with the cleavage of the completed peptide from the resin support, using a strong acid like trifluoroacetic acid (TFA). du.ac.iniris-biotech.de This orthogonal scheme allows for precise control over the synthesis, preventing unwanted side reactions at each stage of chain elongation. biosynth.comspringernature.com

| Group Type | Example Protecting Group | Cleavage Condition | Stability |

| Temporary α-Amino | Fmoc | 20% Piperidine in DMF | Stable to acid |

| Permanent Side-Chain | tBu (for Ser, Thr, Asp, Glu) | 95% Trifluoroacetic Acid (TFA) | Stable to base |

| Permanent Side-Chain | Trt (Trityl) | High concentration TFA | Stable to base |

| Permanent Side-Chain | Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | High concentration TFA | Stable to base |

This table outlines the orthogonal nature of the Fmoc/tBu strategy, showing the distinct cleavage conditions for the temporary N-terminal protecting group versus the permanent side-chain protecting groups. iris-biotech.debeilstein-journals.org

The removal of the Fmoc group is a critical step in each cycle of peptide elongation. genscript.com The mechanism proceeds via a base-catalyzed β-elimination. peptide.comnih.gov A base, most commonly the secondary amine piperidine, abstracts the relatively acidic proton on the C9 carbon of the fluorenyl ring system. peptide.comnih.gov This leads to the elimination of a dibenzofulvene (DBF) intermediate and carbon dioxide, liberating the free amine of the peptide chain. peptide.com The piperidine also serves as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which prevents DBF from causing unwanted side reactions with the newly deprotected amine. peptide.comnih.gov The efficiency of this deprotection can be monitored in real-time on automated synthesizers by measuring the UV absorbance of the DBF-piperidine adduct. peptide.com

Conceptual Framework of Pseudoproline Dipeptide Derivatives

To combat the persistent challenges of aggregation and difficult couplings, chemists have developed innovative building blocks known as pseudoproline dipeptides. wikipedia.orgchempep.com These are artificially created dipeptides derived from Serine, Threonine, or Cysteine residues. chempep.com The concept was pioneered to disrupt the formation of secondary structures, like β-sheets, that cause aggregation during SPPS. chempep.comacs.org

A pseudoproline is formed by reacting the side-chain hydroxyl (of Ser/Thr) or thiol (of Cys) group with a ketone or aldehyde to form a reversible five-membered oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively. chempep.comiris-biotech.de This cyclic structure mimics the backbone geometry of proline, introducing a "kink" into the peptide chain that disrupts the inter-chain hydrogen bonding responsible for aggregation. iris-biotech.depeptide.com The notation for these derivatives often includes ψPro, indicating their relationship to proline. wikipedia.org

The specific compound Fmoc-Ile-Thr(ΨMe,Mepro)-OH is a prime example of such a building block. sigmaaldrich.com It is an Fmoc-protected dipeptide consisting of Isoleucine and a Threonine-derived pseudoproline. sigmaaldrich.com The "(ΨMe,Mepro)" designation indicates that the threonine has been cyclized into a dimethylated oxazolidine ring. sigmaaldrich.combiosynth.com These dipeptides are used directly in synthesis, which circumvents the difficult step of coupling an amino acid to the sterically hindered nitrogen of the pseudoproline ring. sigmaaldrich.comsigmaaldrich.combachem.com The oxazolidine ring serves as a temporary protecting group for the threonine side chain and is cleaved during the final TFA treatment, regenerating the native Ile-Thr sequence in the final peptide. peptide.compeptide.comsigmaaldrich.com By enhancing solvation and improving coupling kinetics, these derivatives are powerful tools for the successful synthesis of long or otherwise intractable peptides. wikipedia.orgactivotec.com

Chemical Properties of Fmoc-Ile-Thr(ΨMe,Mepro)-OH

| Property | Value | Source |

| CAS Number | 957780-52-8 | sigmaaldrich.compeptide.com |

| Molecular Formula | C₂₈H₃₄N₂O₆ | sigmaaldrich.combiosynth.com |

| Molecular Weight | 494.58 g/mol | sigmaaldrich.combiosynth.com |

| Form | Powder | sigmaaldrich.com |

| Application | Fmoc Solid-Phase Peptide Synthesis | sigmaaldrich.com |

Rationale for Conformational Restriction and Backbone Modification

Linear peptides often suffer from drawbacks such as poor stability in biological systems and low affinity for their targets due to their high conformational flexibility. nih.gov To overcome these limitations, chemical modifications are introduced to restrict the peptide's conformation and modify its backbone. slideshare.netnih.gov These strategies aim to lock the peptide into a bioactive conformation, thereby increasing its potency, selectivity, metabolic stability, and bioavailability. slideshare.netnih.gov

Conformational restriction can be achieved through several methods:

Macrocyclization: Creating cyclic peptides through side-chain-to-side-chain crosslinking or head-to-tail cyclization. This reduces flexibility and can stabilize secondary structures like alpha-helices and beta-turns. nih.govnih.gov

Incorporation of Constraining Elements: Introducing specific amino acids or motifs that limit the range of accessible backbone torsion angles (phi, ψ). slideshare.net This includes the use of D-amino acids, α,α-disubstituted amino acids, and N-alkylated amino acids like N-methylated residues. slideshare.netsci-hub.se

The underlying principle of these modifications is to pre-organize the peptide into a structure that is complementary to its biological target, reducing the entropic penalty of binding and enhancing its pharmacological profile. nih.govnih.gov

Historical Development of Pseudoproline Motifs

Among the various strategies for backbone modification, the introduction of pseudoproline (ΨPro) dipeptides has become a highly effective tool in Fmoc SPPS. chempep.com Pseudoprolines were first introduced in 1995 by Wöhr and Mutter as a technique to overcome aggregation and improve solubility during peptide synthesis. chempep.comacs.org

Aggregation, often caused by the formation of intermolecular β-sheet structures between growing peptide chains on the solid support, can lead to incomplete coupling reactions and significantly lower yields, particularly for long or hydrophobic sequences. mdpi.comchempep.com Pseudoproline dipeptides are designed to disrupt these secondary structures. chempep.comthieme-connect.de They are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, where the side-chain hydroxyl or thiol group is condensed with a ketone or aldehyde to form a reversible, five-membered oxazolidine or thiazolidine ring. chempep.comthieme-connect.de

This cyclic structure effectively mimics the kink-inducing properties of proline, forcing a bend in the peptide backbone and breaking up the regular hydrogen-bonding patterns that lead to aggregation. chempep.comacs.org The pseudoproline residue is introduced as a dipeptide (e.g., Fmoc-Xaa-Ser/Thr(Ψ)-OH) to avoid the steric hindrance associated with acylating the nitrogen atom of the oxazolidine ring. sigmaaldrich.comalfa-chemistry.com This has the dual benefit of simplifying the synthesis and adding two residues in a single coupling step. sigmaaldrich.comalfa-chemistry.com The native Ser, Thr, or Cys residue is fully regenerated during the final cleavage from the resin with trifluoroacetic acid (TFA). chempep.comsigmaaldrich.com

The compound at the center of this article, Fmoc-Ile-Thr(Psime,Mepro)-OH , is a prime example of such a pseudoproline dipeptide building block. It is specifically designed to address aggregation issues in sequences containing the difficult Isoleucine-Threonine (Ile-Thr) motif. sigmaaldrich.com

Structure

3D Structure

特性

IUPAC Name |

(4S,5R)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O6/c1-6-16(2)23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,6,15H2,1-5H3,(H,29,34)(H,32,33)/t16-,17+,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNSFSVZJYPRMN-OOADCZFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1C(C(OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1[C@@H]([C@H](OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Pseudoproline Functionality in Peptide Synthesis

Elucidating the Conformational Impact of the Psime,Mepro Moiety

The core of the pseudoproline strategy lies in its ability to introduce a temporary and reversible conformational restraint within the growing peptide chain. chempep.comchempep.com This is achieved through the formation of an oxazolidine (B1195125) ring from a serine or threonine residue, which in the case of Fmoc-Ile-Thr(Psime,Mepro)-OH, involves the threonine residue. sigmaaldrich.com This modification effectively mimics the structural properties of proline.

Computational studies, including molecular mechanics and dynamics simulations, have been instrumental in elucidating the conformational preferences imparted by the Psime,Mepro moiety. These models consistently demonstrate that the oxazolidine ring structure of the pseudoproline induces a "kink" in the peptide backbone, similar to that introduced by a natural proline residue. chempep.com This is largely due to the favoring of a cis-amide bond conformation between the pseudoproline and the preceding amino acid, in this case, isoleucine. researchgate.netresearchgate.net

While solution NMR studies often confirm this preference for a cis-amide bond, X-ray crystallography has revealed that in the solid state, some pseudoproline dipeptides can adopt a trans-conformation, likely due to crystal-packing forces. researchgate.net However, within the context of a growing peptide chain on a solid support, the cis-like conformation is believed to predominate, effectively disrupting the formation of extended secondary structures. chempep.com

Table 1: Conformational Effects of Psime,Mepro Moiety

| Feature | Description | Implication in Peptide Synthesis |

|---|---|---|

| Oxazolidine Ring | A five-membered ring formed from the threonine side chain and backbone nitrogen. | Introduces a rigid, proline-like kink in the peptide backbone. chempep.com |

| Amide Bond Geometry | Favors a cis-amide bond conformation (Xaa-ΨPro). researchgate.netresearchgate.net | Disrupts the regular trans-amide backbone typical of β-sheets. |

| Dihedral Angles | Constrains the peptide backbone dihedral angles (φ, ψ) around the modification site. | Reduces conformational flexibility, preventing the adoption of aggregation-prone structures. chempep.com |

A primary driver of aggregation during SPPS is the formation of intermolecular hydrogen bonds, which leads to the assembly of β-sheet structures. chempep.comchempep.com The incorporation of a pseudoproline, such as in this compound, fundamentally alters the hydrogen bonding potential of the peptide backbone.

The formation of the oxazolidine ring sequesters the amide proton of the threonine residue, making it unavailable for hydrogen bond donation. chempep.com Furthermore, the induced cis-amide conformation disrupts the regular pattern of backbone hydrogen bonds that is requisite for stable β-sheet formation. chempep.comchempep.com By interrupting this network, the pseudoproline moiety effectively prevents the peptide chains from aligning and aggregating, thereby maintaining their solubility and accessibility to reagents. chempep.comchempep.com

Mechanisms of Aggregation Disruption by Pseudoproline Derivatives

The conformational changes induced by the Psime,Mepro moiety directly translate into a potent ability to disrupt the process of peptide aggregation on the solid support. This is a critical advantage, as aggregation is a major cause of incomplete coupling reactions and the formation of deletion sequences, leading to low yields and difficult purifications. chempep.comchempep.com

The principal mechanism by which pseudoprolines prevent aggregation is through the direct disruption of β-sheet structures. chempep.com β-sheets are stabilized by a network of intermolecular hydrogen bonds between extended peptide chains. The proline-like kink introduced by the Psime,Mepro group sterically hinders the close packing of peptide chains necessary for β-sheet formation. By breaking the periodicity of the peptide backbone, the pseudoproline acts as a "beta-sheet breaker," preventing the chain-to-chain interactions that initiate aggregation. chempep.com This effect is particularly crucial in sequences rich in hydrophobic residues, which have a high propensity to form such aggregates. chempep.com

A direct consequence of preventing aggregation is the improved solvation of the peptide-resin matrix. chempep.comchempep.com When peptide chains aggregate, they create a dense, poorly solvated environment that hinders the diffusion of coupling reagents and the Fmoc-deprotecting agent (piperidine) to the N-terminus of the growing chain. chempep.comchempep.com

By maintaining the peptide chains in a more extended and accessible conformation, the pseudoproline ensures that the peptide-resin complex remains well-solvated by the synthesis solvents (e.g., DMF, NMP). chempep.comchempep.com This enhanced solvation facilitates the efficient transport of reagents, leading to faster and more complete coupling and deprotection reactions. chempep.comchempep.com The result is a higher fidelity of synthesis, with reduced formation of deletion and other truncated side products, ultimately leading to a purer crude peptide product. chempep.com

Reversibility and Native Sequence Regeneration Post-Synthesis

A key feature of the pseudoproline strategy is its temporary and reversible nature. chempep.comchempep.com The oxazolidine ring of the Psime,Mepro moiety is designed to be stable under the basic conditions of Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the neutral conditions of peptide coupling. chempep.comchempep.com

However, the ring is labile to strong acidic conditions. chempep.com During the final cleavage step, where the peptide is released from the solid support and side-chain protecting groups are removed, a strong acid cocktail, typically containing trifluoroacetic acid (TFA), is used. chempep.comthermofisher.com This acidic treatment simultaneously hydrolyzes the oxazolidine ring, regenerating the original threonine residue and the native peptide backbone. chempep.comsigmaaldrich.com This ensures that the final, purified peptide possesses its natural sequence and conformational properties, free from the synthetic modification.

Acid-Catalyzed Hydrolysis of the Oxazolidine Ring

The cleavage of the oxazolidine ring within a pseudoproline residue is a critical step that occurs during the final trifluoroacetic acid (TFA)-mediated deprotection of the peptide from the solid support. sigmaaldrich.compeptide.com This reaction is an acid-catalyzed hydrolysis that should ideally lead to the complete and clean regeneration of the native threonyl residue. The general mechanism involves the protonation of the ring oxygen, followed by nucleophilic attack by water and subsequent ring opening to yield the original amino acid.

However, studies have revealed that the stability of the oxazolidine ring can be unexpectedly high. In some cases, the ring can remain intact even after prolonged treatment with 95% TFA, leading to the formation of by-products where the pseudoproline structure is retained. mdpi.comacs.org Research into flow peptide chemistry has suggested that under certain conditions, particularly at elevated temperatures, the oxazolidine ring can become thermally unstable and form a stable imine intermediate. mdpi.com This protonated imine form appears to be more stable than the oxazolidine ring itself under harsh acidic cleavage conditions, which explains the surprising persistence of the modified residue. mdpi.com The proposed mechanism involves a two-way ring-opening process that can lead to different products. mdpi.comresearchgate.net

Further investigations have highlighted the complex nature of this hydrolysis. For instance, the presence of the intact pseudoproline-oxazolidine ring was identified as the cause for a pentapeptide by-product with a higher molecular weight than expected. mdpi.com This observation underscores that the cleavage is not always straightforward and can be influenced by factors like temperature and the specific peptide sequence. mdpi.comnih.gov

Optimization of Final Cleavage Conditions for Pseudoproline-Containing Peptides

The final cleavage and deprotection step is paramount for obtaining a high-purity peptide with the correct native sequence. For peptides containing pseudoproline residues like Fmoc-Ile-Thr(ΨMe,Mepro)-OH, the cleavage conditions must be robust enough to efficiently remove all protecting groups and fully hydrolyze the oxazolidine ring without generating side products. peptide.compeptide.com

Standard cleavage cocktails are typically TFA-based. chempep.com A widely used cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5. sigmaaldrich.com TIS acts as a scavenger to trap reactive carbocations generated during the cleavage of other protecting groups. peptide.com For serine- or threonine-derived pseudoprolines, regeneration of the native residue is generally complete within approximately 3 hours using such standard cocktails. sigmaaldrich.com

However, the specific peptide sequence and the presence of other sensitive residues can necessitate adjustments to the cleavage protocol. For example, peptides containing cysteine-derived pseudoprolines and tryptophan may require the addition of other scavengers like 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions, such as the formation of dimeric species or adducts. merckmillipore.com The optimal cleavage cocktail for a Cys(Dmb,Hpro)-containing peptide was found to be TFA/TIPS/water/EDT. merckmillipore.com Studies on Cys-pseudoproline containing peptides have shown that deprotection times can be as brief as one to two hours at room temperature for complete removal of the thiazolidine (B150603) ring. nih.gov In some more resistant cases, a moderate increase in temperature to 45 °C was required to achieve complete deprotection. nih.gov These findings highlight that while standard conditions are often effective, empirical optimization for each specific pseudoproline-containing peptide is crucial for maximizing yield and purity. nih.govpeptide.com

Applications of Fmoc Ile Thr Psime,mepro Oh in Complex Peptide and Protein Construction

Facilitating the Synthesis of Challenging Peptide Sequences

The introduction of Fmoc-Ile-Thr(ΨMe,MePro)-OH into a peptide sequence is a key strategy for overcoming common hurdles in SPPS, particularly those related to peptide aggregation and the assembly of long chains. activotec.comsigmaaldrich.com The dipeptide consists of an Isoleucine (Ile) residue and a Threonine (Thr) residue, where the Thr has been reversibly protected as a proline-like, TFA-labile oxazolidine (B1195125). sigmaaldrich.comscirp.org This modification effectively disrupts the hydrogen-bonding patterns that lead to the formation of undesirable secondary structures during synthesis, thereby improving solubility and reagent accessibility. activotec.comchempep.com

One of the most significant challenges in SPPS is the synthesis of peptides rich in hydrophobic amino acids. These sequences have a strong tendency to aggregate on the solid support via inter- and intra-chain hydrogen bonding, forming β-sheet structures. chempep.com This aggregation can lead to poor solvation, incomplete coupling and deprotection reactions, and ultimately results in low yields and the generation of deletion sequences. activotec.comchempep.com

Fmoc-Ile-Thr(ΨMe,MePro)-OH is exceptionally effective at mitigating these issues. By replacing a standard Ile-Thr sequence with this pseudoproline dipeptide, a structural break is introduced that prevents the peptide from adopting the extended conformations necessary for β-sheet formation. activotec.comsigmaaldrich.com The result is a marked improvement in the quality and yield of the crude peptide. For instance, the synthesis of the highly hydrophobic wild-type phospholamban (PLB) was significantly enhanced by incorporating a pseudoproline dipeptide, increasing the final yield to approximately 25%. scirp.org Similarly, attempts to synthesize the N-terminal fragment of Talpha1 using standard methods resulted in a product of very low purity, whereas the incorporation of pseudoproline dipeptides, including Fmoc-Ile-Thr(ΨMe,MePro)-OH, led to a product of excellent purity. sigmaaldrich.comsigmaaldrich.cn

| Peptide Target | Synthesis Challenge | Outcome without Pseudoproline | Outcome with Fmoc-Ile-Thr(ΨMe,MePro)-OH | Reference |

|---|---|---|---|---|

| Talpha1 (1-16) Fragment | Aggregation leading to deletion sequences (des-Ser, des-Thr) | Very low purity crude product | Significantly improved purity, but still some deletion; optimal result achieved with two different pseudoproline dipeptides | sigmaaldrich.comsigmaaldrich.cn |

| Phospholamban (PLB) | Highly hydrophobic sequence, difficult synthesis | Low yield | Yield improved to ~25% after purification | scirp.org |

| "Difficult" Sequences (General) | Inter-chain aggregation and intra-chain folding | Low yield and purity, incomplete reactions | Enhanced solubility, improved coupling efficiency, higher yield and purity | activotec.comchempep.com |

The synthesis of long peptides and small proteins (typically >30 amino acids) by stepwise SPPS is often hampered by cumulative errors and decreasing reaction efficiency with each cycle. Aggregation problems become more pronounced as the chain elongates. activotec.comresearchgate.net Pseudoproline dipeptides like Fmoc-Ile-Thr(ΨMe,MePro)-OH are considered powerful tools for the synthesis of long peptides, enabling the production of sequences that might otherwise be inaccessible. activotec.comsigmaaldrich.com

Integration into Chemical Protein Synthesis Strategies

The synthesis of large proteins often relies on convergent strategies where smaller, more manageable peptide fragments are synthesized separately and then joined together. Fmoc-Ile-Thr(ΨMe,MePro)-OH is a valuable component in these strategies, ensuring the high-fidelity synthesis of the required peptide fragments.

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, involving the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. sigmaaldrich.com A prerequisite for successful NCL is the efficient preparation of high-purity peptide fragments. The use of Fmoc-Ile-Thr(ΨMe,MePro)-OH and other pseudoproline dipeptides is instrumental in producing these fragments, especially when the sequences are long or prone to aggregation. rsc.orgresearchgate.net

| Target Protein/Peptide | Fragment Synthesized with Pseudoproline | Purpose | Reference |

|---|---|---|---|

| p19INK4d | Multiple fragments, e.g., p19INK4d(55-108) | Used pseudoproline dipeptides including Fmoc-Asp(OtBu)-Thr(psiMe,Mepro)-OH to manage difficult sequences (Asp-Thr, Gly-Thr) within fragments prepared for ligation. | rsc.org |

| Talpha1 | N-terminal fragment (1-16) and C-terminal fragment (17-28) | Fmoc-Asp(OtBu)-Thr(ΨMe,Me)-OH and Fmoc-Ile-Thr(ΨMe,Me)-OH were crucial for obtaining the N-terminal fragment in high purity for subsequent ligation. | sigmaaldrich.comsigmaaldrich.cn |

| hGH-derived peptide | C-terminal fragment | An NCL strategy was employed after stepwise synthesis failed; the use of pseudoproline dipeptides was essential for the successful preparation of a key fragment. | researchgate.net |

The preparation of peptide fragments for NCL requires the incorporation of a C-terminal thioester or a precursor group. Fmoc-Ile-Thr(ΨMe,MePro)-OH is fully compatible with standard Fmoc-SPPS protocols used to generate these specialized fragments. The general methodology involves substituting the target Ile-Thr sequence in the peptide fragment with the Fmoc-Ile-Thr(ΨMe,MePro)-OH dipeptide during standard automated or manual synthesis. rsc.orgrsc.org

The synthesis can be carried out on various resins designed to generate C-terminal modifications upon cleavage. For instance, resins that produce peptide hydrazides can be used, which are then converted to thioesters. google.com Alternatively, linkers such as 3,4-diaminobenzoic acid (Dbz) can be incorporated to serve as masked thioesters during Fmoc-SPPS. rsc.orgnih.gov The pseudoproline dipeptide is stable to the coupling conditions and the piperidine (B6355638) treatments for Fmoc removal. The native Ile-Thr amide bond and the threonine side-chain hydroxyl are regenerated during the final cleavage from the resin with trifluoroacetic acid (TFA), concurrently with the removal of other side-chain protecting groups. sigmaaldrich.com

Utilization in the Preparation of Modified Peptides for Chemical Biology Research

Chemical biology often requires synthetic peptides that incorporate specific modifications, such as post-translational modifications (PTMs), fluorescent labels, or other biophysical probes, to study protein function and interaction. The synthesis of these modified peptides can be challenging, as the core peptide sequence itself may be difficult to assemble.

Fmoc-Ile-Thr(ΨMe,MePro)-OH and related pseudoproline dipeptides are valuable assets in these syntheses. They facilitate the efficient construction of the peptide backbone, ensuring that the complex, and often sensitive, modified residues can be successfully incorporated. rsc.orgrsc.org For example, their use has been documented in the total chemical synthesis of ubiquitinated proteins and the synthesis of glycopeptides, where managing difficult sequences within the peptide fragments is critical for success. rsc.orgscienceopen.comrsc.org The ability to produce the full-length peptide chain in high purity prevents the loss of valuable and often expensive modified building blocks in failed or inefficient synthesis attempts. This has been demonstrated in the synthesis of complex, multi-ring lantibiotic analogues and phosphorylated peptides, where pseudoprolines were key to assembling the peptide chains. scirp.orgucl.ac.uk

| Peptide/Protein Type | Modification | Role of Fmoc-Ile-Thr(ΨMe,MePro)-OH or related Pseudoproline | Research Area | Reference |

|---|---|---|---|---|

| Ubiquitin Constructs | Ester-linked ubiquitin, N-terminal modifications | Used to manage difficult sequences (e.g., Ile-Thr, Leu-Ser) during the synthesis of ubiquitin fragments for subsequent ligation and modification. | Studying deubiquitinase activity and protein degradation pathways. | rsc.orgscienceopen.com |

| Phosphopeptides | Phosphoserine | Facilitated synthesis of the peptide backbone, allowing for the incorporation of pre-phosphorylated amino acids. | Investigating the role of phosphorylation in protein stability and ubiquitination. | scirp.orgrsc.org |

| Glycopeptides | O-linked and S-linked Glycosylation (GlcNAc) | Incorporated at Gly-Thr and Tyr-Ser positions to enable successful assembly of the peptide backbone prior to or after adding glycosylated residues. | Studying protein glycosylation. | rsc.org |

| Lantibiotic Analogues | Lanthionine and Methyllanthionine rings | Used at an Ile-Ser position to elongate the peptide chain between the formation of complex thioether rings. | Development of new antimicrobial agents. | ucl.ac.uk |

Precursors for Bioorthogonal Ligation Handles

Fmoc-Ile-Thr(Psime,Mepro)-OH does not function directly as a bioorthogonal ligation handle. Instead, it is a critical synthetic tool that facilitates the successful assembly of peptide fragments which are the direct precursors for chemoselective ligation techniques, most notably Native Chemical Ligation (NCL). nih.govnih.gov NCL and similar methods require the synthesis of unprotected peptide segments, one with a C-terminal thioester and another with an N-terminal cysteine, which can be challenging to produce due to aggregation. nih.govresearchgate.net

By incorporating this compound at appropriate positions within a sequence, peptide chemists can mitigate aggregation and improve the solubility of the growing chain, leading to the successful synthesis of these essential precursor fragments in higher purity and yield. chempep.comnih.gov The pseudoproline moiety is temporary and is removed during the final trifluoroacetic acid (TFA) cleavage step, regenerating the native threonine residue and leaving the synthesized peptide fragment ready for ligation. chempep.comwikipedia.org

Research has demonstrated the utility of pseudoproline dipeptides in the synthesis of protein fragments that were subsequently used in NCL to assemble the full-length protein. nih.govnih.gov These findings underscore the enabling role of compounds like this compound in constructing the building blocks for large, complex biomolecules.

Table 1: Examples of Pseudoproline-Enabled Synthesis for Native Chemical Ligation

| Target Protein | Ligation Strategy | Role of Pseudoproline Dipeptides | Research Finding |

|---|---|---|---|

| Human CC Chemokine Ligand 2 (CCL2) | Native Chemical Ligation (NCL) | Facilitated the Fmoc-SPPS synthesis of two peptide fragments, including a thioester-peptide segment. nih.gov | The use of pseudoproline dipeptides was crucial for successfully obtaining the necessary fragments for the total chemical synthesis of the 76-residue protein. nih.gov |

| Immunoglobulin G1 (IgG1) Fc CH3 Domain | Native Chemical Ligation (NCL) | Improved the quality of crude peptide precursors during the attempted synthesis of large fragments (up to 44 residues) of the CH3 domain. nih.gov | Incorporation of pseudoproline dipeptides was shown to be generally beneficial, allowing the assembly of a 79-residue C-terminal fragment via NCL that was inaccessible by standard stepwise SPPS. nih.gov |

Strategies for Site-Specific Functionalization of Peptides

The application of this compound in strategies for site-specific functionalization is indirect, yet strategically important. The pseudoproline moiety itself is not the site of functionalization, as it is designed to be chemically labile and is removed during the final deprotection stage to reveal the natural peptide sequence. chempep.comacs.org Its value lies in its function as a "traceless" synthetic tool that makes the assembly of complex, custom-designed peptides possible. researchgate.net

Therefore, the strategic placement of a pseudoproline dipeptide is a key tactic to overcome synthetic challenges, thereby enabling the reliable incorporation of a separate, specific functional element at a predetermined site within the peptide sequence. This allows for the creation of complex, functionalized peptides for a wide range of applications in chemical biology and drug discovery. abyntek.commagtech.com.cn

Table 2: Strategic Use of this compound for Peptide Functionalization

| Strategic Goal | Challenge in SPPS | Role of this compound | Outcome |

|---|---|---|---|

| Incorporate a fluorescent label at a specific residue | Aggregation of the peptide chain can bury the growing N-terminus, leading to incomplete coupling and failed synthesis of the full, labeled peptide. wikipedia.org | Disrupts secondary structure formation, maintaining chain solvation and accessibility of the N-terminus for subsequent coupling steps. chempep.comwikipedia.org | Enables the successful and high-yield synthesis of the peptide containing the site-specific fluorescent label. |

| Introduce a non-canonical amino acid with a bioorthogonal handle (e.g., for Click Chemistry) | Difficult sequences or the presence of bulky non-canonical amino acids can promote aggregation, leading to low purity and yield. chempep.comnih.gov | Acts as a temporary, structure-disrupting element that improves coupling efficiency and solubility throughout the synthesis. chempep.compeptide.com | Facilitates the reliable construction of the full peptide sequence incorporating the non-canonical amino acid handle for subsequent bioorthogonal conjugation. chempep.com |

| Synthesize a peptide with specific post-translational modifications (PTMs) | Peptides with multiple PTMs or those with sequences prone to self-assembly are often synthetically challenging ("difficult peptides"). magtech.com.cn | Prevents on-resin aggregation, leading to purer crude product and easier purification of the final, modified peptide. wikipedia.org | Allows for the chemical synthesis of specifically modified proteins that can be used to study the biological impact of PTMs. nih.govmagtech.com.cn |

Analytical Methodologies for Research on Fmoc Ile Thr Psime,mepro Oh and Derivatives

Chromatographic Techniques for Monitoring Reaction Progress and Purity Assessment

Chromatographic methods are indispensable tools in peptide chemistry for separating and analyzing complex mixtures. They are routinely used to monitor the progress of reactions and to assess the purity of the isolated products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Fmoc-protected dipeptides and their derivatives. rsc.orgrsc.org Its high resolution and sensitivity make it ideal for monitoring the progress of solid-phase peptide synthesis (SPPS) and subsequent purification steps. rsc.orgchempep.com

In the context of synthesizing peptides containing the Fmoc-Ile-Thr(Psime,Mepro)-OH motif, analytical HPLC is employed to track the completion of coupling and deprotection steps. rsc.orgchempep.com For instance, after a coupling reaction, a small sample of the resin can be cleaved, and the resulting peptide fragment analyzed by HPLC. chempep.comsigmaaldrich.com The chromatogram will show the disappearance of the starting materials and the appearance of the desired product peak. Similarly, the completion of the Fmoc deprotection step can be verified by the absence of the Fmoc-protected peptide peak and the emergence of the free amine peak. chempep.com

A typical analytical HPLC setup for monitoring these reactions involves a reverse-phase column (e.g., C18 or C4) and a gradient elution system. rsc.org The mobile phases commonly consist of water and acetonitrile, both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. rsc.org Detection is typically performed using a UV detector, as the Fmoc group has a strong chromophore that absorbs at around 254 nm. chempep.com

Table 1: Representative HPLC Conditions for Monitoring Fmoc-Dipeptide Synthesis

| Parameter | Condition | Source |

| Column | Reverse-phase C18 or C4 | rsc.org |

| Mobile Phase A | 0.1% TFA in water | rsc.org |

| Mobile Phase B | 0.1% TFA in acetonitrile | rsc.org |

| Gradient | 0-60% B over 30 min (analytical) | rsc.org |

| Flow Rate | 1.0 - 1.2 mL/min (analytical) | rsc.org |

| Detection | UV at 214 nm and 254 nm | rsc.org |

| Temperature | 30-55 °C | rsc.org |

This table provides a generalized set of conditions. Specific parameters may be optimized for individual peptides and analytical requirements.

The purity of the final cleaved and deprotected peptide is also assessed by HPLC, with the percentage purity calculated from the relative peak areas in the chromatogram.

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for the qualitative analysis of reaction progress. researchgate.netmdpi.com While not as quantitative or high-resolution as HPLC, TLC is valuable for quickly checking the presence or absence of starting materials and products. researchgate.net

In the synthesis involving this compound, TLC can be used to monitor the completion of coupling reactions in solution-phase synthesis or to get a preliminary idea of the cleavage efficiency from the solid support. researchgate.net The reaction mixture is spotted on a TLC plate, which is then developed in an appropriate solvent system, typically a mixture of chloroform, methanol, and sometimes a small amount of acetic acid to improve spot shape. researchgate.net The spots are visualized under UV light, where the Fmoc-containing compounds appear as dark spots. chempep.com

The progress of a reaction is followed by observing the disappearance of the starting material spot and the appearance of the product spot with a different retention factor (Rf). mdpi.com

Spectroscopic and Spectrometric Characterization of Synthetic Intermediates and Products

Spectroscopic and spectrometric techniques are vital for confirming the molecular structure and conformational properties of the synthesized dipeptides and their precursors.

Mass spectrometry (MS) is a powerful analytical tool used to confirm the molecular weight of synthesized peptides and to obtain information about their sequence and structural integrity. For this compound and its derivatives, techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

ESI-MS is particularly useful for analyzing peptides directly from the HPLC eluent, providing real-time mass confirmation of the separated peaks. rsc.org This hyphenated technique, LC-MS, is invaluable for identifying byproducts and impurities in the crude peptide mixture. chempep.com The observed molecular weight should match the calculated molecular weight of the target compound, confirming a successful synthesis. For example, the molecular weight of this compound is 494.58 g/mol . biosynth.com

Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern can help to confirm the amino acid sequence and the presence of the pseudoproline modification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating the three-dimensional structure and conformational dynamics of peptides in solution. scispace.compublish.csiro.auresearchgate.net For dipeptides containing the Thr(Psime,Mepro) moiety, NMR studies have been instrumental in understanding the influence of this modification on the peptide backbone conformation. scispace.com

Studies on similar pseudoproline-containing dipeptides have shown that the amide bond preceding the pseudoproline residue predominantly adopts a cis conformation in solution, a feature that is key to its ability to disrupt secondary structures and prevent aggregation. scispace.compublish.csiro.auresearchgate.net For N-terminally protected dipeptides, the ratio of cis to trans conformers is not significantly affected by the side chain of the preceding amino acid. scispace.compublish.csiro.auresearchgate.net However, the presence of protecting groups at the termini can influence this ratio. scispace.com

Quantitative Analysis of Synthetic Efficiency and Yields

The efficiency of a synthetic process is a critical parameter, and its accurate determination relies on quantitative analytical methods. The yield of a peptide synthesis is typically determined by weighing the purified product and comparing it to the theoretical maximum yield based on the initial loading of the resin. researchgate.net

Amino Acid Analysis for Peptide Compositionsemanticscholar.org

Amino Acid Analysis (AAA) is a destructive, quantitative technique used to determine the amino acid composition of a purified peptide. It serves as a fundamental method to verify that the final peptide possesses the correct amino acid constituents in the expected stoichiometric ratios.

For a peptide synthesized using this compound, the analysis is performed after the peptide has been fully assembled, cleaved from the solid support, and all protecting groups, including the pseudoproline oxazolidine (B1195125) ring, have been removed. The cleavage, typically performed with a strong acid cocktail containing Trifluoroacetic acid (TFA), regenerates the native threonine residue from the pseudoproline moiety. sigmaaldrich.com

The analytical process involves the complete acid-catalyzed hydrolysis of the peptide into its individual amino acids. These amino acids are then separated, identified, and quantified, commonly using ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC) with post- or pre-column derivatization. shimadzu.com The results confirm the presence of Isoleucine (Ile) and Threonine (Thr) that were introduced by the this compound building block. The analysis provides crucial data on the relative amounts of each amino acid, which should align with the theoretical composition of the target peptide sequence. Discrepancies in these ratios can indicate issues during synthesis, such as incomplete couplings or deletions. While AAA confirms the composition, it does not provide sequence information. shimadzu.com

Table 1: Example Amino Acid Analysis Data for a Hypothetical Peptide

This table illustrates the expected vs. actual results from an amino acid analysis of a hypothetical decapeptide, H-Ala-Phe-Ile-Thr -Gly-Leu-Val-Lys-Arg-Pro-NH₂, synthesized using this compound.

| Amino Acid | Expected Ratio | Actual Ratio (Hypothetical) | Status |

| Alanine (Ala) | 1.00 | 1.01 | ✅ |

| Phenylalanine (Phe) | 1.00 | 0.99 | ✅ |

| Isoleucine (Ile) | 1.00 | 1.02 | ✅ |

| Threonine (Thr) | 1.00 | 0.98 | ✅ |

| Glycine (Gly) | 1.00 | 1.00 | ✅ |

| Leucine (Leu) | 1.00 | 1.03 | ✅ |

| Valine (Val) | 1.00 | 0.97 | ✅ |

| Lysine (Lys) | 1.00 | 1.01 | ✅ |

| Arginine (Arg) | 1.00 | 0.99 | ✅ |

| Proline (Pro) | 1.00 | 0.98 | ✅ |

Assessment of Coupling Completeness (e.g., Kaiser Test)semanticscholar.orgluxembourg-bio.com

Monitoring the completion of each coupling step during Solid-Phase Peptide Synthesis (SPPS) is critical to prevent the formation of deletion sequences. peptide.com Qualitative colorimetric tests are frequently employed for this purpose, providing rapid feedback on the presence or absence of unreacted (free) N-terminal amines on the resin-bound peptide. csic.es

The Kaiser test is a highly sensitive method for detecting free primary amines. chempep.com It involves reacting a few beads of the peptide-resin with ninhydrin. iris-biotech.de A positive result, indicating an incomplete coupling, is signified by an intense blue color on the beads and/or in the solution. peptide.com A negative result (colorless or yellow beads) indicates that the coupling reaction has gone to completion, as there are no free primary amines to react with the ninhydrin. iris-biotech.de

However, the Kaiser test is less reliable for detecting secondary amines, such as the N-terminus of proline or a pseudoproline residue. semanticscholar.orgijrps.com After the successful coupling of the this compound dipeptide, the N-terminus of the growing peptide chain is the secondary amine of the oxazolidine ring. In this specific case, the Kaiser test will yield a reddish-brown color if the amine is free, which can be difficult to interpret, or may give a false negative. chempep.comiris-biotech.de

Due to this limitation, alternative tests are recommended for confirming the acylation of a secondary amine. The chloranil test and the isatin test are two such methods. peptide.compeptide.com

Chloranil Test : This test is effective for detecting secondary amines. Resin beads with free secondary amines turn blue or green, indicating an incomplete coupling. iris-biotech.denih.gov

Isatin Test : This test is also used for secondary amines, particularly proline. A positive result (incomplete coupling) is indicated by the resin beads turning blue. peptide.compeptide.com

These tests are performed on a small sample of resin after the coupling step for the amino acid being added to the pseudoproline N-terminus. A negative result from the appropriate test confirms that the peptide chain can be extended by deprotecting the Fmoc group of the newly added residue and proceeding to the next coupling cycle.

Table 2: Monitoring Coupling to the Pseudoproline N-terminus

This table summarizes the expected outcomes of different colorimetric tests after attempting to couple the next Fmoc-amino acid to the N-terminus of the resin-bound ...-Ile-Thr(Psime,Mepro)-OH.

| Test | Result if Coupling is Incomplete (Free Secondary Amine) | Result if Coupling is Complete (No Free Amine) | Applicability Note |

| Kaiser Test | Red/Brown color peptide.com | Yellow/Colorless iris-biotech.de | Not recommended due to weak and potentially misleading color for secondary amines. semanticscholar.org |

| Chloranil Test | Blue/Green beads iris-biotech.de | Colorless/Yellow beads iris-biotech.de | Recommended for secondary amines. researchgate.net |

| Isatin Test | Blue beads peptide.com | Colorless/Yellow beads | Recommended for secondary amines, especially proline-like structures. peptide.com |

Challenges, Side Reactions, and Mitigation Strategies in Pseudoproline Assisted Synthesis

Potential for Side Reactions During Pseudoproline Formation and Incorporation

Fmoc-Ile-Thr(ΨMe,MePro)-OH is a pre-formed dipeptide where the threonine residue is protected as a TFA-labile oxazolidine (B1195125) ring . This pre-formation is necessary because direct acylation of the sterically hindered and less nucleophilic nitrogen of the oxazolidine ring on the solid support often results in low yields chempep.comacs.org. The synthesis of the pseudoproline dipeptide itself involves the reaction of a dipeptide containing a C-terminal serine or threonine with an aldehyde or ketone, such as dimethoxypropane, to form the oxazolidine ring chempep.combachem.com. While this approach is generally efficient, the stability of the oxazolidine ring during subsequent peptide synthesis steps can be a concern.

Recent studies have revealed that under certain conditions, particularly the elevated temperatures and pressures sometimes used in automated flow peptide synthesis, the oxazolidine ring of pseudoproline derivatives can open mdpi.comnih.govresearchgate.net. This ring-opening can lead to the formation of unexpected byproducts, including an imine derivative of the Thr(ΨPro) moiety mdpi.comnih.govresearchgate.net. Furthermore, there is evidence to suggest that the pseudoproline moiety itself can catalyze aspartimide formation in adjacent aspartic acid residues, a side reaction it is often employed to prevent mdpi.comnih.govresearchgate.net. This catalytic effect is also attributed to the harsh conditions of elevated temperature and pressure mdpi.comnih.govresearchgate.net.

Therefore, while the incorporation of Fmoc-Ile-Thr(ΨMe,MePro)-OH is a valuable tool, caution is advised when using it under harsh synthetic conditions. Monitoring for potential byproducts arising from oxazolidine ring instability is recommended.

Common Side Reactions in Fmoc SPPS Relevant to Modified Peptides

Beyond the challenges specific to the pseudoproline moiety, peptides containing modified residues like Thr(ΨMe,MePro) are susceptible to the common side reactions encountered in Fmoc-based solid-phase peptide synthesis. The following sections detail some of the most pertinent side reactions.

Aspartimide Formation and Racemization

Aspartimide formation is a notorious side reaction in Fmoc SPPS, occurring when the peptide backbone nitrogen attacks the side-chain carbonyl of an aspartic acid (Asp) residue, forming a five-membered succinimide ring iris-biotech.de. This reaction is catalyzed by both acids and bases and is particularly prevalent when Asp is followed by small, flexible residues like glycine, asparagine, or serine iris-biotech.denih.gov. The resulting aspartimide is prone to racemization and can be hydrolyzed to form a mixture of α- and β-aspartyl peptides, which are difficult to separate from the desired product iris-biotech.de.

While pseudoproline dipeptides are often used to suppress aspartimide formation by introducing a "kink" in the peptide backbone that disfavors the cyclization reaction, recent findings indicate that under elevated temperatures and pressures, the pseudoproline moiety may actually catalyze this side reaction mdpi.comresearchgate.netnih.gov. This underscores the importance of carefully controlling reaction conditions, even when employing protective strategies.

Strategies to mitigate aspartimide formation include the use of sterically bulky side-chain protecting groups for Asp or the incorporation of backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) on the nitrogen of the following residue nih.gov.

β-Elimination from Threonine and Serine Residues

Threonine and serine residues are susceptible to a base-catalyzed β-elimination reaction, particularly when their side-chain hydroxyl groups are not protected or are protected with suboptimal groups. This reaction leads to the formation of dehydroalanine from serine or dehydroaminobutyric acid from threonine. These unsaturated amino acids can then react with nucleophiles present in the reaction mixture, such as piperidine (B6355638) used for Fmoc deprotection, leading to the formation of piperidinyl-alanine or other adducts. The use of a tert-butyl (tBu) protecting group for the threonine side chain, which is cleaved during the final TFA treatment, is the standard method to prevent this side reaction. In the case of Fmoc-Ile-Thr(ΨMe,MePro)-OH, the threonine side chain is part of the oxazolidine ring, which is stable to the basic conditions of Fmoc deprotection, thus preventing β-elimination.

Side-Chain Modifications During Deprotection (e.g., O-sulfonation)

During the final cleavage of the peptide from the resin and the removal of side-chain protecting groups with strong acids like trifluoroacetic acid (TFA), highly reactive cationic species are generated. These carbocations can modify sensitive residues. For threonine-containing peptides, a potential side reaction is O-sulfonation. This can occur if the cleavage cocktail contains sulfonyl-based protecting groups, such as those used for arginine (e.g., Pmc or Pbf), and lacks appropriate scavengers. The sulfonic acids generated upon cleavage of these protecting groups can esterify the hydroxyl group of threonine.

Strategies for Minimizing Impurity Formation

The successful synthesis of a pure peptide relies on a combination of optimized coupling and deprotection steps, as well as a carefully designed final cleavage strategy. The choice of scavengers in the cleavage cocktail is particularly critical for preventing side-chain modifications.

Scavenger Selection in Cleavage Cocktails

The primary role of scavengers is to quench the reactive carbocations generated during TFA-mediated cleavage. The selection of scavengers depends on the amino acid composition of the peptide. For a peptide synthesized using Fmoc-Ile-Thr(ΨMe,MePro)-OH and other standard protected amino acids, a common cleavage cocktail would be TFA/triisopropylsilane (B1312306) (TIS)/water.

| Scavenger | Target Reactive Species | Common Concentration |

| Triisopropylsilane (TIS) | Trityl cations (from Trp, Asn, Gln, His, Cys protecting groups) and other carbocations. | 2.5 - 5% |

| Water | t-Butyl cations (from tBu protecting groups on Asp, Glu, Ser, Thr, Tyr). | 2.5 - 5% |

| 1,2-Ethanedithiol (B43112) (EDT) | Trityl cations; also reduces methionine sulfoxide and prevents reattachment of Trp. | 2.5% |

| Thioanisole | Protects Trp from modification and assists in the removal of Arg(Pmc/Pbf) groups. | 5% |

| Phenol | Protects Tyr and Trp from electrophilic attack. | 5% |

For a peptide containing the Ile-Thr sequence derived from the pseudoproline dipeptide, the primary concerns during cleavage would be the protection of other sensitive residues in the sequence. For instance, if the peptide also contains tryptophan, methionine, or cysteine, the addition of scavengers like EDT or thioanisole would be necessary to prevent oxidation and other modifications. The threonine residue itself is regenerated from the oxazolidine ring during the TFA cleavage .

Optimization of Coupling and Deprotection Conditions

The incorporation of the pseudoproline dipeptide, Fmoc-Ile-Thr(Psime,Mepro)-OH, is a strategic measure to disrupt secondary structures and enhance solvation of the growing peptide chain during solid-phase peptide synthesis (SPPS). researchgate.net However, to maximize these benefits and ensure the highest purity and yield of the final peptide, the conditions for both the coupling of the dipeptide and the subsequent Nα-Fmoc deprotection steps must be carefully optimized.

Optimization of Coupling Conditions

The primary challenge in coupling a pseudoproline-containing building block stems from the sterically hindered nature of the oxazolidine ring system. chempep.com While direct acylation of a pseudoproline monomer is difficult and often results in low yields, the use of pre-formed dipeptides like this compound largely circumvents this issue. bachem.compeptide.com The optimization then focuses on the efficient attachment of this dipeptide to the N-terminus of the resin-bound peptide chain.

A wide array of standard modern coupling reagents has proven effective for this purpose. merckmillipore.comiris-biotech.de The choice of activator can be tailored based on the specific sequence, the scale of the synthesis, and the equipment available (e.g., manual vs. automated synthesis). Common activation methods include aminium/uronium and phosphonium (B103445) salt-based reagents, as well as carbodiimides. merckmillipore.com Microwave-assisted coupling can also be employed to accelerate the reaction, which is particularly useful for synthesizing long or difficult peptides. chempep.com

Research findings indicate that for phosphonium- or aminium-activated pseudoproline dipeptides, a 5-fold excess of the reagent relative to the resin functionality typically results in complete coupling within one hour. merckmillipore.com If lower excesses of the dipeptide are used, it is crucial to monitor the reaction's completeness using a qualitative method like the TNBS (trinitrobenzenesulfonic acid) test to prevent the formation of deletion sequences. merckmillipore.com

The following table summarizes common coupling reagents and general conditions used for the incorporation of pseudoproline dipeptides.

| Activation Method | Coupling Reagent | Typical Excess (vs. Resin) | Co-activator / Base | Typical Coupling Time |

| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU | 3 - 5 eq. | DIPEA (2x reagent eq.) | 1 - 2 hours |

| Phosphonium Salts | PyBOP | 3 - 5 eq. | DIPEA (2x reagent eq.) | 1 - 2 hours |

| Carbodiimides | DIC | 3 eq. | HOBt (1x reagent eq.) | 1 - 2 hours |

| Data compiled from multiple sources. chempep.commerckmillipore.com |

Optimization of Deprotection Conditions

Deprotection in the context of this compound involves two distinct processes: the repeated removal of the temporary Nα-Fmoc group during chain elongation and the final cleavage of the acid-labile pseudoproline ring.

Fmoc Group Removal: The deprotection of the Fmoc group is typically achieved using a solution of piperidine in a polar aprotic solvent, most commonly N,N-dimethylformamide (DMF). acs.org Standard protocols, such as treatment with 20-30% piperidine in DMF, are generally effective. acs.org Optimization may involve adjusting the concentration and treatment time to ensure complete Fmoc removal without inducing side reactions. For sequences prone to aspartimide formation, the addition of additives like HOBt to the deprotection solution has been shown to suppress this side reaction, although pseudoprolines themselves are often incorporated to prevent this very issue. peptide.compeptide.com

Pseudoproline Ring Cleavage: The oxazolidine ring of the Thr(Psime,Mepro) moiety is stable to the basic conditions of Fmoc removal but is designed to be cleaved under acidic conditions. bachem.com This cleavage occurs concurrently with the final removal of side-chain protecting groups and cleavage of the peptide from the resin. chempep.com The reaction is typically performed with a standard trifluoroacetic acid (TFA)-based cocktail, such as TFA/water/triisopropylsilane (TIS) (95:2.5:2.5). merckmillipore.com For oxazolidine-based pseudoprolines derived from threonine, this cleavage is generally complete within 1 to 4 hours, regenerating the native threonine residue in the final peptide. merckmillipore.comnih.gov

The table below outlines typical conditions for the two deprotection steps.

| Deprotection Step | Reagent Cocktail | Typical Conditions | Purpose |

| Nα-Fmoc Removal | 20-30% Piperidine in DMF | 2 x 5-10 min at room temp. | Exposes the N-terminal amine for the next coupling cycle. |

| Final Cleavage & Ring Opening | TFA / TIS / Water (95:2.5:2.5) | 1 - 4 hours at room temp. | Cleaves peptide from resin, removes side-chain protecting groups, and converts Thr(Psime,Mepro) to Threonine. |

| Data compiled from multiple sources. merckmillipore.comacs.orgnih.gov |

By carefully selecting and optimizing both coupling and deprotection protocols, the benefits of incorporating this compound can be fully realized, leading to a more efficient synthesis and a higher quality final peptide product. adventchembio.com

Future Research Directions in Fmoc Ile Thr Psime,mepro Oh and Pseudoproline Chemistry

Development of Next-Generation Pseudoproline Analogues

The foundational principle of pseudoproline dipeptides involves the temporary and reversible formation of an oxazolidine (B1195125) or thiazolidine (B150603) ring from Serine (Ser), Threonine (Thr), or Cysteine (Cys) residues. chempep.comiris-biotech.de A primary avenue for future research lies in the creation of novel pseudoproline analogues with enhanced or specialized properties.

Initially, commercially available pseudoprolines were limited to those derived from Ser and Thr. merckmillipore.com The recent introduction of cysteine-based thiazolidine dipeptides has expanded the toolkit for chemists, allowing the same structure-disrupting benefits to be applied to Cys-containing sequences. merckmillipore.com Further research could focus on developing derivatives with tailored heteroatoms, such as silicon or selenium, to modulate the conformational properties of the peptide backbone in unique ways. chempep.com Another area of development is the use of pseudoproline monomers. iris-biotech.de While traditionally incorporated as dipeptides to overcome the low coupling efficiency of the monomeric form, recent advances in coupling reagents and protocols have shown the feasibility of using Fmoc-protected pseudoproline monomers directly, offering greater flexibility in peptide design, especially when incorporating non-natural or rare amino acids. iris-biotech.de The commercial availability of a wider array of pseudoproline dipeptides is necessary, as theoretically, at least 60 different combinations are needed to pair Ser/Thr/Cys with each of the 20 natural amino acids. iris-biotech.de

Advanced Computational Design of Peptide Conformations and Synthesis Strategies

Computational chemistry is becoming an indispensable tool in modern drug discovery and peptide design. tandfonline.comnih.gov Advanced computational methods are increasingly being used to predict peptide conformations and to devise optimal synthesis strategies, which is particularly relevant for complex peptides incorporating modified residues like pseudoprolines.

Computational tools, such as the Rosetta modeling suite, can rationally design and model the three-dimensional structures of peptides, including macrocycles. tandfonline.comnih.gov These programs can sample peptide conformations and predict binding modes to target proteins. tandfonline.comnih.gov By incorporating the known conformational effects of a pseudoproline "kink," which favors a cis-amide bond, these models can more accurately predict the final structure of a synthetic peptide. iris-biotech.depeptide.com This predictive power allows for the in silico design of peptides with enhanced target affinity and specificity. tandfonline.com

Furthermore, computational approaches can guide the synthesis strategy itself. units.it By simulating the step-by-step assembly of a peptide on a solid support, it may be possible to predict potential aggregation sites or difficult coupling steps. oup.com This allows chemists to proactively place pseudoproline dipeptides or other structure-disrupting elements at optimal positions—typically with a spacing of 5-6 amino acids—to mitigate these issues, thereby improving yields and purity. merckmillipore.compeptide.com Such computational foresight has the potential to shift failures to the in silico stage, saving significant time and resources in the lab. tandfonline.com

Expanding the Scope of Modified Amino Acid Building Blocks for Unnatural Peptide Design

Fmoc-Ile-Thr(Psime,Mepro)-OH is a prime example of a modified amino acid building block used to create peptides with improved synthetic accessibility. This falls within the broader field of unnatural peptide design, which utilizes non-proteinogenic amino acids to develop peptidomimetics with enhanced therapeutic properties. sigmaaldrich.comptfarm.pl Future research will focus on combining pseudoproline chemistry with an ever-expanding library of unnatural amino acids.

Unnatural amino acids offer a powerful way to bestow drug-like properties upon peptides, such as improved stability against proteolytic degradation, increased bioavailability, and modulated receptor binding (agonist vs. antagonist activity). sigmaaldrich.comptfarm.plqyaobio.com These building blocks can possess modified side chains or altered backbones, including N-methyl amino acids and D-amino acids. ptfarm.plqyaobio.com The incorporation of these components can be used to construct combinatorial libraries for drug discovery. sigmaaldrich.com

The strategic integration of pseudoprolines with other unnatural amino acids is a promising frontier. For instance, a peptide could be designed with pseudoprolines to ensure efficient synthesis, D-amino acids to confer resistance to enzymatic cleavage, and other modified residues to fine-tune binding to a biological target. ptfarm.pl The ribosomal synthesis of peptides composed primarily of unnatural amino acids is also an emerging area, though it is currently limited by the number of unnatural building blocks compatible with the translational machinery. nih.gov

Integration with High-Throughput Synthesis and Screening Methodologies

The demand for large libraries of peptides for screening and drug discovery has driven the development of high-throughput synthesis and screening platforms. nih.govxtalks.com Pseudoproline dipeptides like this compound are fully compatible with these automated technologies, making them crucial for the rapid production of complex peptide libraries. chempep.com

Automated parallel peptide synthesizers, including those utilizing microwave assistance, can prepare hundreds or even thousands of peptides simultaneously. xtalks.comcem.com These systems rely on the efficiency and predictability of the synthetic steps. The inclusion of pseudoprolines helps to ensure high-quality synthesis across a large array of different sequences, which is critical for the reliability of screening results. wikipedia.org Technologies such as the SPOT technique, which uses a paper support for synthesis, allow for the creation of large peptide arrays that can be screened directly. nih.gov

The integration of pseudoproline-containing building blocks into fully automated, high-throughput SPPS platforms streamlines the production of complex peptides for both therapeutic and research applications. chempep.com This synergy allows for the rapid identification of bioactive peptides from large, diverse libraries, which can then be optimized for desired properties such as target affinity and specificity. eurogentec.comnih.gov

Exploring Novel Protecting Group Chemistries for Orthogonal Synthesis

The synthesis of complex, modified peptides relies heavily on the concept of orthogonal protection. fiveable.me This strategy employs multiple protecting groups that can be removed under different, specific conditions without affecting other protected groups. fiveable.meorganic-chemistry.org The Fmoc group of this compound is a base-labile protecting group, which is orthogonal to the acid-labile Boc group often used for side-chain protection (e.g., in Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH) and the final TFA-mediated cleavage of the pseudoproline ring itself. fiveable.me

Future research is focused on developing novel protecting groups to expand the possibilities of orthogonal synthesis. numberanalytics.com This would allow for even more complex molecular architectures and site-specific modifications. Examples of next-generation protecting groups include:

Photocleavable protecting groups , such as the o-nitrobenzyl group, which can be removed with light, offering a mild and highly selective deprotection method. numberanalytics.com

Electrochemically removable protecting groups , which provide another layer of orthogonality. numberanalytics.com

The allyloxycarbonyl (alloc) group , which can be removed under conditions that leave both the peptide on the solid support and other protecting groups intact, enabling on-resin modifications. nih.gov

The development of a broader range of orthogonal protecting groups is critical for the synthesis of highly complex molecules, including peptides with multiple side-chain modifications, cyclic peptides, and peptide conjugates. numberanalytics.combham.ac.uk This will allow chemists to selectively unmask and react specific functional groups in a precise order, minimizing side reactions and maximizing the efficiency of constructing the target molecule. fiveable.me

Q & A

Q. What are the key steps in synthesizing Fmoc-Ile-Thr(Psime,Mepro)-OH using solid-phase peptide synthesis (SPPS)?

this compound is synthesized via SPPS, involving iterative cycles of:

- Deprotection : Removal of the Fmoc group using 20% piperidine in DMF to expose the amino group for coupling .

- Coupling : Activation of the carboxyl group with reagents like HBTU/HOBt in DMF, followed by reaction with the growing peptide chain .

- Pseudoproline incorporation : The Thr(Psime,Mepro) moiety is introduced as a dipeptide building block to reduce aggregation during synthesis .

- Cleavage and purification : Final cleavage from the resin (e.g., TFA/water/TIS) and purification via reversed-phase HPLC .

Q. How does the pseudoproline (Psime,Mepro) modification improve peptide synthesis?

The Psime,Mepro group acts as a temporary "turn inducer," disrupting β-sheet formation and preventing aggregation during chain elongation. This enhances solubility and reduces steric hindrance, improving coupling efficiency and yield for sequences prone to folding .

Q. What are the recommended solubility protocols for handling this compound in vitro?

For in vitro experiments:

- Stock solution : Dissolve in DMSO (10–50 mg/mL) and store at –20°C.

- Working solution : Dilute in aqueous buffers (e.g., PBS) to ≤1% DMSO. Vortex thoroughly to ensure clarity. Avoid freeze-thaw cycles and precipitation by maintaining neutral pH (6–8) .

Advanced Research Questions

Q. How can this compound be optimized for synthesizing aggregation-prone or long peptide sequences?

- Strategic placement : Insert Psime,Mepro at every 5–7 residues to disrupt secondary structures .

- Temperature control : Perform couplings at 0–4°C to minimize hydrophobic interactions .

- Resin selection : Use ChemMatrix resin for improved solvation in polar solvents .

- Double couplings : Repeat coupling steps for sterically hindered residues (e.g., Ile) .

Q. What analytical techniques validate the purity and structural integrity of this compound post-synthesis?

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% target peak) .

- MALDI-TOF MS : Confirm molecular weight (e.g., observed m/z 494.6 vs. calculated for C28H34N2O6) .

- NMR : Analyze 1H/13C spectra to verify pseudoproline ring formation and absence of epimerization .

Q. How does the stability of this compound vary under different storage conditions?

- Short-term (1 week) : Stable at 4°C in DMSO or dry acetonitrile.

- Long-term (1 year) : Store desiccated at –20°C; avoid moisture to prevent pseudoproline ring hydrolysis .

- In solution : Degrades within 24 hours at pH >8 or in reducing environments (e.g., DTT-containing buffers) .

Q. What strategies mitigate side reactions (e.g., aspartimide formation) when using this compound in acidic or basic conditions?

Q. Can this compound be incorporated into non-standard peptide backbones (e.g., cyclic or branched structures)?

Yes, but requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。